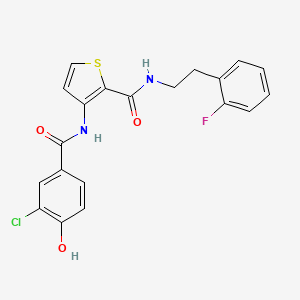

Hsd17B13-IN-17

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H16ClFN2O3S |

|---|---|

Molecular Weight |

418.9 g/mol |

IUPAC Name |

3-[(3-chloro-4-hydroxybenzoyl)amino]-N-[2-(2-fluorophenyl)ethyl]thiophene-2-carboxamide |

InChI |

InChI=1S/C20H16ClFN2O3S/c21-14-11-13(5-6-17(14)25)19(26)24-16-8-10-28-18(16)20(27)23-9-7-12-3-1-2-4-15(12)22/h1-6,8,10-11,25H,7,9H2,(H,23,27)(H,24,26) |

InChI Key |

RPRXCKYWWGUQGM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CCNC(=O)C2=C(C=CS2)NC(=O)C3=CC(=C(C=C3)O)Cl)F |

Origin of Product |

United States |

Foundational & Exploratory

Hsd17B13 Inhibition: A Deep Dive into the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme primarily expressed in hepatocytes, has emerged as a significant therapeutic target for chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Genetic studies have compellingly demonstrated that loss-of-function variants in the HSD17B13 gene are protective against the progression of liver disease, sparking fervent interest in the development of small molecule inhibitors to replicate this therapeutic effect. This technical guide delineates the core mechanism of action of HSD17B13 inhibitors, supported by preclinical data from notable compounds in development. While specific public information on a compound designated "Hsd17B13-IN-17" is not available, this document will focus on the well-established principles of Hsd17B13 inhibition, using data from representative molecules to illustrate the quantitative aspects and experimental methodologies.

The Role of HSD17B13 in Liver Pathophysiology

HSD17B13 is a member of the short-chain dehydrogenase/reductase (SDR) superfamily, predominantly localized to the surface of lipid droplets within liver cells.[1] Its expression is notably upregulated in the livers of patients with NAFLD.[1] The enzyme is implicated in hepatic lipid metabolism, and while its precise physiological substrates are an area of active investigation, it is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[2] The enzymatic activity of HSD17B13 is thought to contribute to hepatic cell injury, inflammation, and fibrosis in the context of metabolic stressors like obesity and alcoholism.[3]

Genetic evidence has been a primary driver for targeting HSD17B13. Loss-of-function mutations, such as the rs72613567 variant, result in a truncated, inactive protein and are associated with a reduced risk of developing NASH, cirrhosis, and hepatocellular carcinoma.[4] This genetic validation provides a strong rationale for the therapeutic inhibition of HSD17B13.

Core Mechanism of Action of Hsd17B13 Inhibitors

The principal mechanism of action for Hsd17B13 inhibitors is the direct and competitive or non-competitive binding to the enzyme's active site. This occupation of the substrate-binding pocket or an allosteric site prevents the catalytic conversion of its endogenous substrates. By blocking the enzymatic function of HSD17B13, these inhibitors aim to mitigate the downstream pathological consequences, including:

-

Modulation of Lipid Metabolism: As a lipid droplet-associated protein, HSD17B13 influences lipid dynamics within hepatocytes. Its inhibition is hypothesized to alter lipid droplet morphology and metabolism, potentially reducing lipotoxicity.

-

Reduction of Inflammation and Fibrosis: The metabolic products of HSD17B13 activity are believed to contribute to liver injury and inflammation. By inhibiting the enzyme, these compounds are expected to decrease the production of pro-inflammatory mediators, thereby reducing hepatic inflammation and the subsequent progression to fibrosis.

Quantitative Data for Representative Hsd17B13 Inhibitors

While specific data for "this compound" is not publicly available, the following tables summarize preclinical data for other well-characterized Hsd17B13 inhibitors to provide a comparative overview of their potency and selectivity.

Table 1: In Vitro Potency of Hsd17B13 Inhibitors

| Compound | Target | IC50 (nM) | Assay Type |

| BI-3231 | Human HSD17B13 | 1 | Enzymatic Assay |

| BI-3231 | Mouse HSD17B13 | 13 | Enzymatic Assay |

| INI-822 | HSD17B13 | Not specified | Phase I Clinical Trial Initiated |

| Unnamed Compound | His-tagged HSD17B13 | ≤ 100 | LC/MS-based estrone detection |

Data sourced from multiple preclinical and company announcements.

Table 2: Selectivity Profile of BI-3231

| Off-Target | Selectivity Fold vs. hHSD17B13 |

| HSD17B11 | >10,000 |

This high selectivity is crucial to minimize off-target effects, as HSD17B11 is a closely related enzyme.

Experimental Protocols

A thorough preclinical evaluation of Hsd17B13 inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy.

In Vitro Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified HSD17B13.

General Procedure:

-

Reagents: Recombinant human HSD17B13, substrate (e.g., estradiol), cofactor (NAD+), test compound, and assay buffer.

-

Assay Setup: The assay is typically conducted in a 384-well plate format.

-

Compound Preparation: A serial dilution of the test compound is prepared in DMSO.

-

Reaction Initiation: The reaction is initiated by adding the substrate and cofactor to wells containing the enzyme and varying concentrations of the inhibitor.

-

Incubation: The reaction mixture is incubated at a controlled temperature for a specific duration.

-

Detection: The formation of the product (e.g., estrone from estradiol) is measured, often using LC/MS-based detection.

-

Data Analysis: The IC50 value is calculated by fitting the dose-response curve to the data.

Cellular Assay for Lipid Accumulation

Objective: To assess the effect of the inhibitor on lipid accumulation in a cellular model of steatosis.

General Procedure:

-

Cell Culture: A relevant hepatocyte cell line (e.g., HepG2 or Huh7) is cultured.

-

Compound Treatment: Cells are treated with various concentrations of the Hsd17B13 inhibitor.

-

Lipid Loading: Lipid accumulation is induced by treating the cells with oleic acid.

-

Quantification of Lipids: Intracellular triglyceride levels are measured using a commercial kit.

-

Cell Viability: A parallel assay (e.g., MTT) is performed to ensure that the observed reduction in lipid accumulation is not due to cytotoxicity.

-

Data Analysis: The EC50 value for the reduction of lipid accumulation is determined.

In Vivo Efficacy in a NAFLD/NASH Animal Model

Objective: To evaluate the therapeutic efficacy of the inhibitor in a disease-relevant animal model.

Common Models: High-fat diet (HFD)-induced NAFLD model in mice.

General Procedure:

-

Model Induction: Mice are fed a high-fat diet for a specified period to induce NAFLD/NASH.

-

Compound Administration: The test compound is administered to the animals (e.g., orally) for a defined treatment duration.

-

Endpoint Analysis: At the end of the study, various parameters are assessed, including:

-

Liver histology for steatosis, inflammation, and fibrosis.

-

Plasma levels of liver enzymes (e.g., ALT, AST).

-

Gene expression analysis of profibrotic and inflammatory markers in the liver.

-

Signaling Pathways and Visualizations

The inhibition of HSD17B13 is postulated to interrupt a pathological signaling cascade within hepatocytes.

Caption: Proposed mechanism of HSD17B13-mediated liver injury and its inhibition.

Caption: Preclinical evaluation workflow for Hsd17B13 inhibitors.

Conclusion

The inhibition of HSD17B13 represents a genetically validated and promising therapeutic strategy for the treatment of NAFLD and NASH. The core mechanism of action centers on the direct blockade of the enzyme's catalytic activity, which is anticipated to ameliorate the downstream pathological consequences of its function in the liver, namely lipotoxicity, inflammation, and fibrosis. While the clinical efficacy of HSD17B13 inhibitors is still under investigation, with compounds like INI-822 entering early-phase trials, the strong preclinical data for multiple agents in this class provide a solid foundation for their continued development. Further research will continue to elucidate the precise substrates and multifaceted roles of HSD17B13, further refining our understanding of this important therapeutic target.

References

Hsd17B13-IN-17: An In-Depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hsd17B13-IN-17 is a potent inhibitor of the enzyme 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13). HSD17B13 is primarily expressed in the liver and has been identified as a promising therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, intended to support researchers and professionals in the field of drug discovery and development.

Chemical Structure and Properties

Detailed information regarding the IUPAC name and SMILES string for this compound is not publicly available at this time. The following table summarizes the known chemical properties of this compound.

| Property | Value |

| Molecular Formula | C20H16ClFN2O4S |

| Molecular Weight | 418.87 g/mol |

A detailed breakdown of other physicochemical properties such as melting point, boiling point, solubility, and pKa is not currently available in public resources.

Biological Activity

This compound is a potent inhibitor of HSD17B13. The in vitro inhibitory activity of this compound has been characterized using different substrates.

| Substrate | IC50 |

| Estradiol | < 0.1 µM |

| Leukotriene B3 | < 1 µM |

Mechanism of Action and Signaling Pathway

HSD17B13 is understood to play a significant role in hepatic lipid metabolism. Its inhibition is a key area of investigation for the treatment of NAFLD and NASH. The precise signaling pathway by which this compound exerts its effects is a subject of ongoing research. However, a general understanding of the HSD17B13 pathway in the context of NAFLD provides a framework for its mechanism of action.

Caption: Simplified signaling pathway of HSD17B13 in NAFLD and the point of inhibition by this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and specific biological assays of this compound are not publicly available. However, a general workflow for characterizing HSD17B13 inhibitors can be described.

Caption: General experimental workflow for the evaluation of HSD17B13 inhibitors.

General In Vitro HSD17B13 Inhibition Assay

Objective: To determine the in vitro potency of this compound against HSD17B13.

Materials:

-

Recombinant human HSD17B13 enzyme

-

Substrate (e.g., Estradiol or Leukotriene B3)

-

NAD+ (cofactor)

-

Assay buffer (e.g., Tris-HCl, pH 7.4)

-

This compound

-

Detection reagent for NADH

Procedure:

-

Prepare a serial dilution of this compound.

-

In a microplate, add the HSD17B13 enzyme, assay buffer, and the test compound at various concentrations.

-

Initiate the reaction by adding the substrate and NAD+.

-

Incubate at a controlled temperature (e.g., 37°C) for a specific time.

-

Stop the reaction and measure the amount of NADH produced using a suitable detection method (e.g., fluorescence or luminescence).

-

Calculate the percent inhibition and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound is a potent inhibitor of HSD17B13 and serves as a valuable tool for studying the role of this enzyme in liver diseases. While detailed chemical and experimental information is limited in the public domain, this guide provides a foundational understanding of its properties and biological context. Further research is necessary to fully elucidate its mechanism of action and therapeutic potential.

Hsd17B13-IN-17: A Technical Overview of Its Target Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid (17β) dehydrogenase 13 (HSD17B13) has emerged as a significant therapeutic target, particularly for nonalcoholic fatty liver diseases (NAFLDs) and nonalcoholic steatohepatitis (NASH). HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver. Genetic studies have demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression of chronic liver diseases. This has spurred the development of small molecule inhibitors aimed at mimicking this protective effect. Hsd17B13-IN-17 is a potent inhibitor of HSD17B13. This document provides a technical guide to the target selectivity profile of this compound, based on publicly available data.

Quantitative Data Summary

The inhibitory potency of this compound has been characterized against its primary target, HSD17B13, using different substrates. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. A comprehensive selectivity panel for this compound against other HSD17B isoforms and off-targets is not publicly available at this time.

| Target | Substrate | IC50 (µM) |

| HSD17B13 | Estradiol | < 0.1 |

| HSD17B13 | Leukotriene B3 | < 1 |

Experimental Protocols

While the specific experimental protocol used to generate the IC50 values for this compound is not detailed in the public domain, a representative biochemical enzyme inhibition assay for HSD17B13 inhibitors is described below. This protocol is based on commonly used methods for characterizing inhibitors of this enzyme family.

Representative Biochemical Enzyme Inhibition Assay (Luminescence-Based)

Objective: To determine the in vitro potency of a test compound (e.g., this compound) against recombinant human HSD17B13.

Principle: The enzymatic activity of HSD17B13 is measured by quantifying the production of NADH, a co-product of the oxidation of a substrate (e.g., Estradiol). The amount of NADH produced is detected using a bioluminescent reporter.

Materials:

-

Recombinant human HSD17B13 enzyme

-

Test compound (this compound)

-

Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20

-

Substrate: β-estradiol

-

Cofactor: NAD+

-

Detection Reagent: NAD(P)H-Glo™ Detection Reagent

-

384-well white, opaque assay plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Perform serial dilutions of the stock solution in DMSO to create a concentration gradient.

-

Further dilute the compound dilutions in Assay Buffer to the desired final concentrations.

-

-

Assay Plate Setup:

-

Add a small volume (e.g., 5 µL) of the diluted test compound or vehicle control (DMSO in Assay Buffer) to the wells of the 384-well plate.

-

Add an equal volume of diluted HSD17B13 enzyme solution to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for pre-incubation of the enzyme and inhibitor.

-

-

Reaction Initiation:

-

Prepare a substrate/cofactor mixture containing β-estradiol and NAD+ in Assay Buffer.

-

Add the substrate/cofactor mixture to all wells to start the enzymatic reaction.

-

-

Incubation:

-

Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes).

-

-

Detection:

-

Add the NAD(P)H-Glo™ Detection Reagent to each well.

-

Incubate the plate in the dark at room temperature for 60 minutes.

-

-

Data Acquisition:

-

Measure the luminescence signal using a compatible plate reader.

-

-

Data Analysis:

-

The luminescence signal is proportional to the amount of NADH produced and thus, the enzyme activity.

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by fitting the dose-response data to a suitable pharmacological model using graphing software.

-

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for characterizing an HSD17B13 inhibitor.

HSD17B13 Signaling Pathway

The diagram below provides a simplified overview of the known signaling pathway involving HSD17B13 and the point of inhibition by compounds like this compound.

An In-depth Technical Guide on the Binding Affinity of Small Molecule Inhibitors to HSD17B13

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the binding affinity of small molecule inhibitors to 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13). HSD17B13 is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3] Genetic studies have demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH), making it a compelling therapeutic target.[4][5]

Quantitative Data Summary: Binding Affinity and Inhibitory Potency

The binding affinity and inhibitory activity of various small molecule inhibitors against HSD17B13 have been characterized using a range of in vitro assays. The following tables summarize the quantitative data for several representative inhibitors, providing a clear comparison of their potencies. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to variations in experimental conditions.

Table 1: In Vitro Inhibitory Potency of HSD17B13 Inhibitors

| Compound Name | Human HSD17B13 IC50 | Cellular Assay IC50 | Substrate Used | Notes | Reference |

| BI-3231 | Kᵢ = 0.7 ± 0.2 nM | 11 ± 5 nM (HEK cells) | Estradiol | A potent and selective chemical probe. | |

| Hsd17B13-IN-104 | 2.5 nM | Not Reported | Not Specified | Orally active and selective. | |

| Hsd17B13-IN-72 | < 0.1 µM | Not Reported | Estradiol | ||

| Hsd17B13-IN-85 | < 0.1 µM | Not Reported | Estradiol | ||

| Hsd17B13-IN-61 | ≤ 0.1 µM | Not Reported | Estradiol | Can be used for liver disease research. | |

| INI-678 | ≤ 0.1 µM | Not Reported | Not Specified | Reported to reduce markers of liver fibrosis. | |

| Compound 1 (Pfizer) | 200 nM | Not Reported | β-estradiol | A fluorophenol-containing inhibitor. |

Table 2: Target Engagement of BI-3231

| Target | Assay Type | Value | Units | Notes | Reference |

| HSD17B13 | Thermal Shift (nanoDSF) | 16.7 | K (shift) | In the presence of NAD+ | |

| HSD17B11 | Enzymatic | >10,000 | IC50 (nM) | Demonstrates high selectivity against the closest homolog. | |

| PTGS2 (COX2) | Safety Screen | 49 | % Inhibition @ 10 µM | Only significant off-target activity in a 44-target panel. |

Signaling Pathways and Experimental Workflows

To understand the context of HSD17B13 inhibition, it is crucial to visualize its signaling pathway and the general workflow for evaluating inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of inhibitor potency and binding affinity.

Biochemical Enzyme Inhibition Assay (IC50 Determination)

This protocol describes the determination of the inhibitory potency of a test compound against purified recombinant human HSD17B13 enzyme. The assay measures the enzymatic conversion of a substrate by quantifying the production of NADH.

Materials:

-

Purified recombinant human HSD17B13 enzyme

-

Substrate: β-estradiol or Retinol

-

Cofactor: NAD+

-

Test compound (e.g., Hsd17B13-IN-17)

-

Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20

-

Detection Reagent: NAD(P)H-Glo™ Detection System (Promega)

-

384-well white assay plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a serial dilution to achieve a range of desired concentrations.

-

Assay Plate Preparation: Add the diluted compounds to the wells of the assay plate. Include wells for a positive control (enzyme, substrate, cofactor, no inhibitor) and a negative control (no enzyme).

-

Enzyme Addition: Add the HSD17B13 enzyme solution to each well and incubate briefly.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate/cofactor mix to all wells.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

-

Detection: Add the NAD(P)H-Glo™ reagent to each well according to the manufacturer's instructions. This reagent measures the amount of NADH produced.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based HSD17B13 Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of a test compound in a cellular context using hepatocyte-derived cell lines.

Materials:

-

Hepatocyte-derived cell lines (e.g., Huh7, HepG2) that endogenously or exogenously express HSD17B13

-

Cell culture medium and reagents

-

Test compound

-

Substrate (e.g., retinol)

-

Reagents for cell lysis

-

LC-MS/MS or a coupled-enzyme assay system for product quantification

Procedure:

-

Cell Seeding: Plate the cells in a multi-well plate and allow them to adhere overnight.

-

Inhibitor Treatment: Treat the cells with serial dilutions of the test inhibitor or vehicle control for a predetermined time.

-

Substrate Addition: Add the substrate to the cell culture medium and incubate for a time sufficient to allow for enzymatic conversion (e.g., 4-6 hours).

-

Cell Lysis: Wash the cells with PBS and then lyse them to release the intracellular contents.

-

Product Measurement: Analyze the cell lysate to quantify the product of the HSD17B13 reaction. This can be done using LC-MS/MS for direct detection or by measuring NADH production.

-

Data Analysis: Normalize the product formation to a measure of cell number or protein concentration and determine the cellular IC50 value.

Thermal Shift Assay (nanoDSF) for Target Engagement

This biophysical assay confirms the direct binding of a compound to the target protein by measuring changes in its thermal stability.

Methodology:

-

Sample Preparation: Mix recombinant HSD17B13 protein with the test compound or a DMSO vehicle control. The presence of the cofactor NAD+ is crucial for the binding of many HSD17B13 inhibitors.

-

Thermal Denaturation: Subject the samples to a temperature gradient using a differential scanning fluorimeter (DSF).

-

Data Acquisition: Monitor the intrinsic fluorescence of the protein as a function of temperature. The melting temperature (Tm) is the point at which 50% of the protein is unfolded.

-

Data Analysis: The binding of a ligand stabilizes the protein, resulting in a positive shift in the Tm. The magnitude of this thermal shift (ΔTm) is indicative of target engagement.

References

A Technical Guide to the In Vitro Enzymatic Activity of HSD17B13 Inhibitors

This technical guide is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the methodologies used to assess the in vitro enzymatic activity of 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13) inhibitors. While specific quantitative data for Hsd17B13-IN-17 is not publicly available in the search results, this document outlines the core experimental protocols and data presentation formats applicable to the characterization of HSD17B13 inhibitors, using data from other known inhibitors for illustrative purposes.

HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2][3] Genetic studies have demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a decreased risk of developing chronic liver diseases, such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[2][4] This makes HSD17B13 a compelling therapeutic target, and the development of potent inhibitors is an active area of research.

Data Presentation: Comparative Inhibitory Potency

The inhibitory activity of HSD17B13 modulators is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes reported IC50 values for several HSD17B13 inhibitors, providing a comparative landscape for compound potency. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.

| Compound Name | Human HSD17B13 IC50 | Cellular Assay IC50 | Substrate Used | Reference |

| Hsd17B13-IN-72 | < 0.1 µM | Not Reported | Estradiol | |

| Hsd17B13-IN-102 | 0.1 µM | Not Reported | Estradiol | |

| BI-3231 | Kᵢ = 0.7 ± 0.2 nM | 11 ± 5 nM (HEK cells) | Estradiol | |

| HSD17B13-IN-104 | 2.5 nM | Not Reported | Not Specified | |

| INI-678 | ≤ 0.1 µM | Not Reported | Not Specified | |

| Pfizer Compound 1 | 200 nM | Not Reported | β-estradiol | |

| An exemplified Inipharm Compound | ≤ 0.1 µM | Not Reported | Estrone detection |

Experimental Protocols: In Vitro HSD17B13 Enzymatic Assay

The most common method for determining the in vitro enzymatic activity of HSD17B13 and the potency of its inhibitors is a chemiluminescence-based assay that measures the production of NADH. HSD17B13 catalyzes the NAD+-dependent oxidation of its substrates, such as β-estradiol or retinol, to their corresponding keto-forms, which concomitantly produces NADH. The rate of NADH production is directly proportional to the enzyme's activity.

Biochemical Enzyme Inhibition Assay (Utilizing NAD(P)H-Glo™ Detection System)

This protocol describes a robust and sensitive method for measuring the inhibitory potency of test compounds against purified recombinant human HSD17B13 enzyme.

Materials:

-

Purified recombinant human HSD17B13 enzyme

-

Substrate: β-estradiol or all-trans-retinol

-

Cofactor: NAD+

-

Test compound (e.g., this compound)

-

Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20

-

Detection Reagent: NAD(P)H-Glo™ Detection System (Promega)

-

384-well white assay plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

-

Assay Plate Preparation: Add the diluted compounds to the wells of a 384-well assay plate. Include wells for a positive control (enzyme, substrate, cofactor, no inhibitor) and a negative control (no enzyme).

-

Enzyme Addition: Add the purified recombinant HSD17B13 enzyme solution to each well, except for the negative control wells.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of the substrate (e.g., 15 µM β-estradiol) and the cofactor (e.g., 500 µM NAD+).

-

Incubation: Incubate the plate at 37°C for 60 minutes.

-

Detection:

-

Add an equal volume of the NAD(P)H-Glo™ detection reagent to each well.

-

Incubate the plate for an additional 60 minutes at room temperature to allow the luminescent signal to develop.

-

-

Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of NADH produced.

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

-

Determine the IC50 value by fitting the data to a dose-response curve using a four-parameter logistic equation.

-

Visualizations

HSD17B13 Signaling Pathway

The expression of HSD17B13 is regulated by key metabolic signaling pathways in hepatocytes. The Liver X Receptor alpha (LXRα), upon activation, induces the expression of Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), which in turn binds to the promoter of the HSD17B13 gene, leading to its transcription.

Caption: LXRα/SREBP-1c signaling pathway regulating HSD17B13 expression.

Experimental Workflow for In Vitro Enzymatic Assay

The following diagram illustrates the general workflow for determining the IC50 of an HSD17B13 inhibitor.

Caption: General workflow for an in vitro HSD17B13 enzymatic assay.

References

Hsd17B13-IN-17: Modulating Lipid Metabolism for the Treatment of Chronic Liver Disease

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). Human genetic studies have consistently demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressive liver disease, including fibrosis and cirrhosis. This has catalyzed the development of small molecule inhibitors, such as Hsd17B13-IN-17, aimed at mimicking this protective effect. This technical guide provides a comprehensive overview of the role of HSD17B13 in lipid metabolism, the therapeutic rationale for its inhibition, and the methodologies to evaluate inhibitors. While specific preclinical data for this compound is not publicly available, this document leverages data from well-characterized HSD17B13 inhibitors to provide a representative and informative resource.

The Role of HSD17B13 in Hepatic Lipid Metabolism

HSD17B13 is a member of the 17-beta-hydroxysteroid dehydrogenase superfamily, which is involved in the metabolism of steroids, fatty acids, and bile acids. Its expression is significantly upregulated in the livers of patients with NAFLD. The enzyme is localized to the surface of lipid droplets within hepatocytes, placing it at the nexus of hepatic lipid storage and mobilization.

While its precise physiological substrates are still under investigation, HSD17B13 has been shown to possess retinol dehydrogenase activity, converting retinol to retinaldehyde. The expression of HSD17B13 is transcriptionally regulated by the liver X receptor-α (LXRα) via the sterol regulatory element-binding protein-1c (SREBP-1c), a master regulator of lipogenesis. This positions HSD17B13 within a key signaling network that controls hepatic lipid homeostasis and suggests that its inhibition could ameliorate the lipid accumulation characteristic of NAFLD.

Overexpression of HSD17B13 in preclinical models promotes the accumulation of lipid droplets in hepatocytes, a hallmark of hepatic steatosis. Conversely, genetic loss-of-function of HSD17B13 is associated with a reduced risk of progression from simple steatosis to NASH, fibrosis, and hepatocellular carcinoma.

Signaling Pathways and Therapeutic Intervention

The inhibition of HSD17B13 is hypothesized to protect against liver damage by modulating lipid metabolism within hepatocytes, thereby reducing lipotoxicity, inflammation, and subsequent fibrosis. The key signaling pathway involves the transcriptional regulation of HSD17B13 by LXRα and SREBP-1c.

Quantitative Data for HSD17B13 Inhibitors

While specific data for this compound is not available, the following table summarizes representative quantitative data for other well-characterized HSD17B13 inhibitors.

| Compound | Assay Type | Species | IC50 / Ki | Cellular EC50 | Reference |

| BI-3231 | Enzymatic (Ki) | Human | 2.5 nM | 45 nM | |

| Enzymatic (Ki) | Mouse | 4.8 nM | - | ||

| Compound 1 (BI) | Enzymatic (IC50) | Human | 1.4 µM | Moderate Activity | |

| Enzymatic (IC50) | Mouse | 2.4 µM | - | ||

| EP-036332 | Biochemical | Human | Potent | Potent | |

| Cellular | Human | Potent | Potent |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of HSD17B13 inhibitors. Below are representative protocols based on cited literature.

HSD17B13 Enzymatic Inhibition Assay

This assay is fundamental to determining the direct inhibitory activity of a compound against the HSD17B13 enzyme.

-

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound.

-

Materials:

-

Recombinant human HSD17B13 protein.

-

Substrate: β-estradiol or retinol.

-

Cofactor: NAD+.

-

Detection reagent to measure NADH production (e.g., luminescence-based).

-

Test compound (e.g., this compound).

-

Assay buffer and microplates.

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a microplate, add the recombinant HSD17B13 enzyme, NAD+, and the test compound at various concentrations.

-

Initiate the enzymatic reaction by adding the substrate.

-

Incubate for a defined period at a controlled temperature.

-

Stop the reaction and measure the production of NADH.

-

Calculate the percent inhibition at each compound concentration relative to a vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cellular Assay for HSD17B13 Activity

Cell-based assays are important to confirm the activity of an inhibitor in a more physiologically relevant context.

-

Objective: To assess the ability of a compound to inhibit HSD17B13 activity within intact cells.

-

Materials:

-

Hepatocyte-derived cell line (e.g., HepG2, Huh7) overexpressing HSD17B13.

-

Cell culture medium and reagents.

-

Test compound.

-

Method to assess a downstream biomarker of HSD17B13 activity or a relevant cellular phenotype.

-

-

Procedure:

-

Culture the cells in multi-well plates.

-

Treat the cells with various concentrations of the test compound for a specified duration.

-

Lyse the cells or collect the supernatant.

-

Measure the relevant endpoint (e.g., a specific metabolite, reporter gene activity).

-

Determine the EC50 value of the compound.

-

Cell-Based Lipid Accumulation Assay

This assay evaluates the effect of HSD17B13 inhibition on the accumulation of lipids in hepatocytes.

-

Objective: To assess the effect of HSD17B13 inhibition on lipid accumulation in a cellular context.

-

General Methodology:

-

Cell Lines: Human hepatocyte cell lines such as HepG2 or Huh7 are commonly used.

-

Induction of Steatosis: Cells are treated with fatty acids (e.g., a mixture of oleic and palmitic acid) to induce lipid droplet formation.

-

Treatment: Cells are co-treated with the fatty acids and the HSD17B13 inhibitor.

-

**Lip

-

The Impact of HSD17B13 Inhibition on Retinol Dehydrogenase Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Genetic association studies have robustly demonstrated that loss-of-function variants in the HSD17B13 gene are linked to a reduced risk of disease progression. A key enzymatic function of HSD17B13 is its NAD+-dependent retinol dehydrogenase (RDH) activity, which catalyzes the conversion of retinol to retinaldehyde. This guide provides a comprehensive technical overview of the effect of inhibiting HSD17B13's retinol dehydrogenase activity. Due to the absence of publicly available data for a specific compound designated "Hsd17B13-IN-17," this document will focus on the broader implications of HSD17B13 inhibition, utilizing data from well-characterized inhibitors as illustrative examples. It will cover quantitative analysis of inhibitory effects, detailed experimental protocols for assessing RDH activity, and the signaling pathways governed by HSD17B13.

Introduction: HSD17B13 and its Role in Retinoid Metabolism

HSD17B13 is a member of the short-chain dehydrogenases/reductases (SDR) superfamily.[1] While its name suggests a role in steroid metabolism, compelling evidence has established its function as a critical retinol dehydrogenase.[2][3] This enzymatic activity is a pivotal regulatory point in hepatic retinoid metabolism, converting retinol (Vitamin A) to retinaldehyde, a rate-limiting step in the synthesis of retinoic acid.[2][4] Retinoic acid is a potent signaling molecule that acts as a ligand for nuclear receptors (RAR/RXR), which in turn regulate the expression of numerous genes involved in cellular proliferation, differentiation, and lipid metabolism.

The expression of HSD17B13 is upregulated in patients with NAFLD, and the enzyme is localized to lipid droplets within hepatocytes. The therapeutic hypothesis posits that by inhibiting the RDH activity of HSD17B13, the production of pro-inflammatory and pro-fibrotic retinoid metabolites can be curtailed, thus mitigating liver damage. This is strongly supported by human genetic data showing that individuals with loss-of-function variants of HSD17B13 are protected from the progression of various chronic liver diseases.

Quantitative Analysis of HSD17B13 Inhibition

The development of small molecule inhibitors targeting HSD17B13 is an active area of research. While specific data for "this compound" is not publicly available, the following tables summarize representative data for other potent and selective HSD17B13 inhibitors to provide a quantitative context for the effects of such molecules on retinol dehydrogenase activity.

Table 1: In Vitro Potency of Representative HSD17B13 Inhibitors

| Compound | Target | Assay Substrate | IC50 | Ki | Mechanism of Inhibition | Reference |

|---|---|---|---|---|---|---|

| BI-3231 | Human HSD17B13 | Estradiol | 2.7 nM | - | - | |

| Hsd17B13-IN-29 (Hypothetical) | Human HSD17B13 | Retinol | 15 nM (e.g.) | 5 nM (e.g.) | Competitive (e.g.) |

| Hsd17B13-IN-97 | Human HSD17B13 | Estradiol | - | - | - | |

Note: Data for hypothetical compounds are illustrative and based on typical values for potent inhibitors.

Signaling Pathways and Experimental Workflows

The inhibition of HSD17B13's retinol dehydrogenase activity directly impacts the retinoid signaling pathway. The following diagrams illustrate this pathway and a typical workflow for characterizing an HSD17B13 inhibitor.

Caption: HSD17B13's role in the retinoid signaling pathway and its inhibition.

Caption: Workflow for the characterization of an HSD17B13 inhibitor.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the impact of an inhibitor on HSD17B13's retinol dehydrogenase activity.

Recombinant HSD17B13 Enzymatic Inhibition Assay (Luminescence-Based)

This assay determines the direct inhibitory activity of a compound on the purified HSD17B13 enzyme by measuring the production of NADH.

-

Objective: To determine the in vitro IC50 value of an inhibitor against recombinant HSD17B13.

-

Materials:

-

Purified, recombinant human HSD17B13 protein.

-

Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20.

-

All-trans-retinol (substrate).

-

NAD+ (cofactor).

-

Test inhibitor (e.g., this compound).

-

NAD(P)H-Glo™ Detection Reagent (Promega).

-

White, opaque 384-well assay plates.

-

Luminescence-capable plate reader.

-

-

Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.

-

Add the diluted inhibitor or vehicle (DMSO) to the wells of the 384-well plate.

-

Add HSD17B13 enzyme to the wells and incubate for a defined period (e.g., 15 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding a mixture of the substrate (retinol) and cofactor (NAD+).

-

Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 37°C.

-

Stop the reaction and measure the amount of NADH produced by adding the NAD(P)H-Glo™ Detection Reagent according to the manufacturer's protocol.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocities from the luminescence signal.

-

Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Fit the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

-

Cell-Based Retinol Dehydrogenase Activity Assay (HPLC-Based)

This assay measures the effect of an inhibitor on the conversion of retinol to retinaldehyde within a cellular context.

-

Objective: To measure the cellular potency of an inhibitor in reducing HSD17B13-mediated retinaldehyde production.

-

Materials:

-

HEK293 cells (or other suitable cell line).

-

Expression vector for human HSD17B13 or an empty vector control.

-

Transfection reagent (e.g., Lipofectamine).

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS).

-

All-trans-retinol (stock solution in ethanol).

-

Test inhibitor.

-

Reagents for cell lysis (e.g., RIPA buffer).

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

-

Procedure:

-

Seed HEK293 cells in culture plates and grow to appropriate confluency.

-

Transfect the cells with either the HSD17B13 expression vector or an empty vector control using a suitable transfection reagent.

-

After 24-48 hours post-transfection, treat the cells with various concentrations of the test inhibitor for 1-2 hours.

-

Add all-trans-retinol (e.g., 5 µM final concentration) to the cell culture medium and incubate for a defined period (e.g., 4-6 hours).

-

Harvest the cells, wash with PBS, and lyse them.

-

Extract retinoids from the cell lysate using an organic solvent (e.g., hexane or acetonitrile).

-

Evaporate the solvent and reconstitute the retinoid extract in the mobile phase.

-

Analyze the levels of retinaldehyde and retinoic acid by HPLC with UV detection.

-

-

Data Analysis:

-

Quantify the amount of retinaldehyde produced by comparing the peak area to a standard curve.

-

Normalize the amount of retinaldehyde to the total protein content in the cell lysate.

-

Compare the RDH activity in HSD17B13-expressing cells to the empty vector control to confirm enzyme activity.

-

For inhibition studies, calculate the percent reduction in retinaldehyde formation at each inhibitor concentration to determine the cellular potency (e.g., EC50).

-

Conclusion

The inhibition of HSD17B13's retinol dehydrogenase activity presents a genetically validated and promising therapeutic strategy for the treatment of chronic liver diseases such as NAFLD and NASH. While specific information on "this compound" is not available, the principles and methodologies outlined in this guide provide a robust framework for the characterization of any potent and selective HSD17B13 inhibitor. The successful development of such inhibitors has the potential to offer a novel and targeted therapeutic option for a significant unmet medical need. Future research will continue to elucidate the precise role of HSD17B13 in liver pathophysiology and advance HSD17B13 inhibitors through clinical development.

References

HSD17B13 Inhibition: A Technical Guide to its Impact on Hepatic Steatosis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH). This lipid droplet-associated enzyme, primarily expressed in hepatocytes, is implicated in the pathogenesis of chronic liver diseases. Human genetic studies have robustly demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe liver pathologies, including inflammation and fibrosis.[1][2] This has catalyzed the development of small molecule inhibitors and RNA interference therapeutics aimed at mimicking this protective phenotype. This technical guide provides an in-depth overview of the mechanism of action of HSD17B13, the impact of its inhibition on hepatic steatosis, quantitative data from preclinical studies of representative inhibitors, detailed experimental protocols, and visualizations of the key signaling pathways.

Note: As of this writing, specific information regarding a compound designated "Hsd17B13-IN-17" is not publicly available. Therefore, this guide will focus on the broader class of HSD17B13 inhibitors, using data from publicly disclosed molecules such as BI-3231 and INI-678 as illustrative examples.

HSD17B13: Mechanism of Action and Role in Hepatic Steatosis

HSD17B13 is a member of the 17-beta-hydroxysteroid dehydrogenase superfamily, which is involved in the metabolism of steroids, fatty acids, and other lipids.[1][3] It is predominantly localized to the surface of lipid droplets within hepatocytes.[3] While its precise physiological substrates are still under active investigation, HSD17B13 is known to possess retinol dehydrogenase activity and may play a role in retinoid homeostasis.

The expression of HSD17B13 is upregulated in the livers of patients with NAFLD. Preclinical studies have shown that overexpression of HSD17B13 can promote the accumulation of lipid droplets and induce a fatty liver phenotype in mice. The proposed mechanism involves, in part, the Liver X Receptor α (LXRα) and Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), key regulators of lipogenesis, which induce the expression of HSD17B13.

Inhibition of HSD17B13 is hypothesized to ameliorate the progression of liver disease by reducing hepatic lipid accumulation, inflammation, and subsequent fibrosis.

Quantitative Data from Preclinical Studies of HSD17B13 Inhibitors

The following tables summarize the available quantitative data for representative small molecule inhibitors of HSD17B13.

Table 1: In Vitro Potency of HSD17B13 Inhibitors

| Compound | Target | IC50 | Selectivity | Reference |

| BI-3231 | Human HSD17B13 | 1 nM | >10,000-fold vs. HSD17B11 | |

| Mouse HSD17B13 | 13 nM | |||

| INI-678 | Human HSD17B13 | Low nM potency | Selective, does not inhibit other HSD17B family members | |

| Hsd17B13-IN-97 | Human HSD17B13 | ≤0.1 µM | Data not publicly available | |

| Hsd17B13-IN-100 | HSD17B13 | < 0.1 µM | Data not publicly available |

Table 2: In Vitro Efficacy of HSD17B13 Inhibitors in a Human Liver Model

| Compound | Model | Key Findings | Reference |

| INI-678 | 3D "liver-on-a-chip" model of NASH | Reduction in α-SMA (35.4%) and Collagen Type 1 (42.5%) |

Experimental Protocols

Detailed methodologies are crucial for the design and interpretation of studies evaluating HSD17B13 inhibitors. Below are representative protocols for key in vitro and in vivo experiments.

In Vitro HSD17B13 Enzymatic Activity Assay

Objective: To determine the in vitro potency (IC50) of a test compound against HSD17B13.

Materials:

-

Purified recombinant human HSD17B13 protein

-

Substrate (e.g., β-estradiol or leukotriene B4)

-

Cofactor: NAD+

-

Assay buffer (e.g., 25 mM Tris-HCl, pH 7.4, 0.01% BSA)

-

Test compound dissolved in DMSO

-

Detection reagent (e.g., NAD(P)H-Glo™ Detection System)

-

384-well white assay plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the assay buffer, NAD+, and the test compound.

-

Add the purified HSD17B13 enzyme and incubate for a specified period (e.g., 15 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding the substrate.

-

Incubate for a defined time (e.g., 60 minutes) at room temperature.

-

Stop the reaction and add the detection reagent to measure the amount of NADH produced.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition at each compound concentration and determine the IC50 value using a suitable curve-fitting software.

High-Fat Diet (HFD)-Induced NASH Mouse Model

Objective: To evaluate the in vivo efficacy of an HSD17B13 inhibitor in a diet-induced model of NASH.

Animal Model: Male C57BL/6J mice, 8-10 weeks old.

Materials:

-

High-Fat Diet (e.g., 60% kcal from fat)

-

Standard chow diet

-

HSD17B13 inhibitor formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water)

-

Vehicle control

Procedure:

-

Acclimatize mice for at least one week.

-

Induce NASH by feeding the mice a high-fat diet for a specified duration (e.g., 12-16 weeks). A control group is fed a standard chow diet.

-

After the induction period, randomize the HFD-fed mice into treatment and vehicle control groups.

-

Administer the HSD17B13 inhibitor or vehicle daily via oral gavage for the duration of the treatment period (e.g., 4-8 weeks).

-

Monitor body weight and food intake weekly.

-

At the end of the study, collect blood for serum analysis of liver enzymes (ALT, AST) and lipids.

-

Harvest the liver for histological analysis (H&E for steatosis, inflammation, and ballooning; Sirius Red for fibrosis) and for measurement of liver triglycerides and gene expression analysis of relevant markers.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways and a typical experimental workflow for the evaluation of HSD17B13 inhibitors.

Caption: Proposed signaling pathway of HSD17B13 in hepatic lipogenesis.

Caption: Typical experimental workflow for in vivo efficacy studies.

Conclusion

The inhibition of HSD17B13 represents a genetically validated and promising therapeutic strategy for the treatment of NASH and other chronic liver diseases. Preclinical studies with small molecule inhibitors have demonstrated their potential to mitigate the drivers of disease progression. Further research, including the elucidation of the specific substrates of HSD17B13 and long-term efficacy and safety studies, will be critical in translating this promising therapeutic approach into clinical practice. The availability of potent and selective chemical probes will be instrumental in advancing our understanding of HSD17B13 biology and its role in liver pathophysiology.

References

- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HSD17B13 hydroxysteroid 17-beta dehydrogenase 13 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of Hsd17B13-IN-17: A Technical Guide to the Discovery and Synthesis of a Novel HSD17B13 Inhibitor

For Immediate Release

Watertown, MA – The pursuit of novel therapeutics for chronic liver diseases, such as nonalcoholic steatohepatitis (NASH), has identified 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) as a compelling target.[1][2] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a decreased risk of progressive liver disease, fueling the development of small molecule inhibitors to mimic this protective effect.[2][3] This technical guide details the discovery and synthesis of Hsd17B13-IN-17, a novel inhibitor of HSD17B13. Due to the limited publicly available information on this compound, this guide will also draw upon the well-characterized inhibitor BI-3231 to illustrate the broader principles and methodologies in this field.[1]

The Discovery of HSD17B13 Inhibitors: A Multi-faceted Approach

The identification of potent and selective HSD17B13 inhibitors is a systematic process that begins with large-scale screening and culminates in the selection of a preclinical candidate.

High-Throughput Screening (HTS)

The initial discovery phase typically involves a high-throughput screening campaign to identify initial "hits". A common method utilizes a biochemical assay with recombinant human HSD17B13 protein, a known substrate such as estradiol or leukotriene B4, and the cofactor NAD+. Inhibition is measured by detecting a decrease in the production of NADH, often through a luminescence-based assay.

Lead Optimization

Initial hits from the HTS campaign often require significant medicinal chemistry efforts to improve their potency, selectivity, and pharmacokinetic properties. This iterative process involves the synthesis of analogs and their characterization in a cascade of biochemical and cellular assays. For instance, the optimization of an initial alkynyl phenol HTS hit led to the development of the potent inhibitor BI-3231.

References

Hsd17B13-IN-17 for NAFLD and NASH Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2][3] Genetic studies have robustly demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to the more severe inflammatory and fibrotic stages of NASH.[4][5] This has catalyzed the development of small molecule inhibitors and RNA interference therapeutics aimed at mimicking this protective genetic profile. This guide provides a comprehensive technical overview of Hsd17B13-IN-17, a potent inhibitor of HSD17B13, and the broader landscape of HSD17B13 inhibition for NAFLD/NASH research. While specific in-vivo and detailed mechanistic data for this compound are limited in the public domain, this guide incorporates data from well-characterized inhibitors such as BI-3231 and INI-822 to provide a thorough understanding of the target and the application of its inhibitors.

This compound: A Potent Inhibitor

This compound is a potent small molecule inhibitor of HSD17B13. Its primary role in NAFLD and NASH research is to pharmacologically probe the function of HSD17B13 and to serve as a lead compound for the development of therapeutics.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and other representative HSD17B13 inhibitors.

| Compound | Target | Assay Substrate | IC50 | Reference(s) |

| This compound | HSD17B13 | Estradiol | < 0.1 µM | |

| This compound | HSD17B13 | Leukotriene B3 | < 1 µM | |

| BI-3231 | Human HSD17B13 | Estradiol | 1 nM | |

| BI-3231 | Mouse HSD17B13 | Estradiol | 13 nM | |

| INI-822 | Human HSD17B13 | Multiple Substrates | Low nM potency |

| Compound/Therapeutic | Model | Key Findings | Reference(s) |

| INI-822 | Rats fed a CDAA-HFD diet | Decreased levels of Alanine Transaminase (ALT), a biomarker of liver damage. Dose-dependent increase in hepatic phosphatidylcholines (PCs). | |

| ARO-HSD (RNAi) | Phase 1/2 Clinical Trial (NASH patients) | At 200 mg dose, achieved >90% reduction in hepatic HSD17B13 mRNA. Reductions in ALT and AST were observed at doses of 100 mg and greater. | |

| ARO-HSD (RNAi) | Phase 1/2 Clinical Trial (NASH patients) | Mean reduction of 84% in HSD17B13 mRNA and ≥83% in HSD17B13 protein in patients with suspected NASH. Mean ALT reduction from baseline was 46%. |

Signaling Pathways and Mechanism of Action

HSD17B13 is localized to the surface of lipid droplets in hepatocytes and is believed to play a role in lipid metabolism, potentially through its retinol dehydrogenase activity. Its expression is induced by the liver X receptor α (LXRα) via the sterol regulatory element-binding protein 1c (SREBP-1c), a key regulator of lipogenesis. The inhibition of HSD17B13 is hypothesized to mimic the protective effects of loss-of-function variants, leading to a reduction in hepatic steatosis, inflammation, and fibrosis.

Caption: Proposed signaling pathway of HSD17B13 in hepatocytes and the point of intervention for this compound.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of HSD17B13 inhibitors. The following are representative protocols for key in vitro and in vivo experiments.

Protocol 1: HSD17B13 Enzymatic Inhibition Assay

Objective: To determine the in vitro potency (IC50) of a test compound against purified HSD17B13 enzyme.

Materials:

-

Purified recombinant human HSD17B13 enzyme

-

Assay Buffer (e.g., 40 mM Tris pH 7.4, 0.01% BSA, 0.01% Tween 20)

-

Substrate (e.g., Estradiol or Leukotriene B4)

-

Cofactor: NAD+

-

Test compound (e.g., this compound) dissolved in DMSO

-

NADH detection reagent (e.g., NAD(P)H-Glo™)

-

384- or 1536-well assay plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Dispense a small volume (e.g., 50 nL) of the diluted compound or DMSO (vehicle control) into the assay wells.

-

Add the HSD17B13 enzyme and NAD+ solution to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for enzyme-inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate.

-

Incubate the reaction mixture at room temperature for a defined period (e.g., 1-2 hours).

-

Stop the reaction and measure the amount of NADH produced by adding the NADH detection reagent.

-

Measure the luminescent signal using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Protocol 2: Cellular HSD17B13 Inhibition Assay

Objective: To assess the ability of a test compound to inhibit HSD17B13 activity in a cellular context.

Materials:

-

HEK293 cells stably overexpressing human HSD17B13

-

Cell culture medium and reagents

-

Test compound

-

Cell-permeable substrate for HSD17B13

-

Lysis buffer

-

Analytical method for product quantification (e.g., LC-MS/MS)

Procedure:

-

Seed the HSD17B13-expressing HEK293 cells in a multi-well plate and allow them to adhere.

-

Treat the cells with various concentrations of the test compound for a specified duration.

-

Add the substrate to the cell culture medium and incubate for a defined period.

-

Wash the cells and then lyse them.

-

Quantify the amount of product formed in the cell lysate using a validated analytical method like LC-MS/MS.

-

Determine the IC50 value by plotting the product formation against the compound concentration.

Protocol 3: In Vivo Efficacy in a Diet-Induced NASH Mouse Model

Objective: To evaluate the therapeutic efficacy of an HSD17B13 inhibitor on hepatic steatosis, inflammation, and fibrosis in a preclinical model of NASH.

Animal Model: C57BL/6J mice are commonly used.

Diet: A choline-deficient, L-amino acid-defined, high-fat diet (CDAAHFD) or a Western diet (high in fat, fructose, and cholesterol) is used to induce NASH pathology.

Procedure:

-

NASH Induction: Feed mice the NASH-inducing diet for a period sufficient to establish the disease phenotype (e.g., 16-24 weeks). A control group is fed a standard chow diet.

-

Treatment: Randomize the NASH mice into treatment and vehicle control groups. Administer the HSD17B13 inhibitor (formulated in an appropriate vehicle) or vehicle alone daily via oral gavage for a specified duration (e.g., 8 weeks).

-

Monitoring: Monitor body weight, food intake, and the general health of the animals weekly.

-

Terminal Procedures: At the end of the study, collect blood for serum analysis of liver enzymes (ALT, AST). Euthanize the mice and harvest the livers.

-

Endpoint Analysis:

-

Histology: Stain liver sections with Hematoxylin and Eosin (H&E) to assess the NAFLD Activity Score (NAS) and with Sirius Red to quantify fibrosis.

-

Biochemical Analysis: Measure serum ALT and AST levels. Quantify liver triglyceride content.

-

Gene Expression Analysis: Perform qPCR or RNA-seq on liver tissue to measure markers of inflammation (e.g., Tnf-α, Il-6) and fibrosis (e.g., Col1a1, Timp1).

-

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for inhibitor characterization and preclinical evaluation.

Caption: A typical workflow for the in vitro characterization of an HSD17B13 inhibitor.

Caption: A general experimental workflow for the preclinical evaluation of an HSD17B13 inhibitor in a NASH mouse model.

Conclusion

The inhibition of HSD17B13 represents a highly promising and genetically validated therapeutic strategy for NAFLD and NASH. Potent inhibitors like this compound are invaluable tools for elucidating the precise role of HSD17B13 in liver pathophysiology and for advancing the development of novel treatments for these widespread chronic liver diseases. Further preclinical and clinical investigation of HSD17B13 inhibitors is warranted to fully realize their therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assay of HSD17B13 Inhibitors

Note: Publicly available data for a specific inhibitor designated "Hsd17B13-IN-17" could not be located. This document provides a comprehensive overview of the typical in vitro characterization process for inhibitors of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13), a key therapeutic target in liver disease. The methodologies and data presented are based on published findings for other well-characterized HSD17B13 inhibitors.

Introduction to HSD17B13

17β-Hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Emerging evidence from genetic studies has identified that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma.[1][3] This protective effect has positioned HSD17B13 as a promising therapeutic target for the treatment of chronic liver diseases.[3] HSD17B13 catalyzes the NAD+-dependent oxidation of various substrates, including estradiol, retinol, and leukotriene B4. Inhibition of HSD17B13's enzymatic activity is a key strategy in the development of novel therapeutics for NAFLD and NASH.

Mechanism of Action and Signaling Pathway

HSD17B13 is involved in hepatic lipid metabolism and its expression is regulated by the liver X receptor α (LXRα) via the sterol regulatory element-binding protein 1c (SREBP-1c). HSD17B13 can, in turn, promote the maturation of SREBP-1c, creating a positive feedback loop that can contribute to lipogenesis. Overexpression of HSD17B13 in hepatocytes leads to an increase in the number and size of lipid droplets, promoting lipid accumulation. By inhibiting HSD17B13, small molecule inhibitors are expected to decrease the accumulation of lipids in hepatocytes, thereby replicating the protective effects observed in individuals with loss-of-function variants.

Caption: HSD17B13 signaling in hepatic lipid metabolism.

Quantitative Data for HSD17B13 Inhibitors

The in vitro potency of HSD17B13 inhibitors is typically determined through biochemical and cell-based assays, with the half-maximal inhibitory concentration (IC50) being a key metric. The following table summarizes the IC50 values of representative HSD17B13 inhibitors.

| Compound/Inhibitor | Assay Type | Substrate | Target Species | IC50 | Reference |

| BI-3231 | Enzymatic | Estradiol | Human HSD17B13 | single-digit nM (optimized) | |

| BI-3231 | Cellular | Estradiol | Human HSD17B13 | double-digit nM | |

| Hsd17B13-IN-23 | Biochemical | Estradiol | Human Hsd17B13 | < 0.1 µM | |

| Hsd17B13-IN-23 | Biochemical | Leukotriene B3 | Human Hsd17B13 | < 1 µM | |

| Compound 1 | Enzymatic | β-estradiol | Human HSD17B13 | 1.4 µM | |

| Compound 1 | Enzymatic | Retinol | Human HSD17B13 | 2.4 µM |

Note: IC50 values can vary depending on the specific assay conditions (e.g., substrate concentration, enzyme concentration). The data presented here is for comparative purposes.

Experimental Protocols

A typical high-throughput screening (HTS) campaign to identify HSD17B13 inhibitors involves several stages, from initial screening of a large compound library to the confirmation and characterization of hits.

Caption: A typical HTS workflow for HSD17B13 inhibitors.

Biochemical Enzyme Inhibition Assay (Luminescence-Based)

This protocol is based on the detection of NADH produced by the enzymatic reaction using a commercially available detection kit, such as NAD(P)H-Glo™. The rate of NADH production is directly proportional to the enzyme's activity, and the inhibitory potential of test compounds is determined by measuring the decrease in NADH production.

Materials:

-

Recombinant human HSD17B13 protein

-

Test compounds (e.g., this compound)

-

Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20

-

Substrate: β-estradiol

-

Cofactor: NAD+

-

NAD(P)H-Glo™ Detection Reagent

-

384-well white assay plates

-

Luminometer plate reader

-

Acoustic liquid handler for compound dispensing (optional)

Reagent Preparation:

-

Compound Plates: Prepare serial dilutions of test compounds in DMSO. For a typical 10-point dose-response curve, a starting concentration of 10 mM is recommended.

-

Assay Buffer: Prepare a stock solution of the assay buffer and store it at 4°C.

-

Enzyme Solution: On the day of the assay, thaw the recombinant HSD17B13 enzyme on ice. Dilute the enzyme to the desired final concentration (e.g., 30-100 nM) in chilled Assay Buffer. Keep the enzyme solution on ice until use.

-

Substrate/Cofactor Mix: Prepare a stock solution of the substrate (e.g., 30 µM β-estradiol) and NAD+ (e.g., 0.5 mM) in Assay Buffer. Optimal concentrations may need to be determined empirically.

Assay Procedure:

-

Compound Dispensing: Add 50 nL of the test compounds or DMSO (for controls) to the wells of a 384-well assay plate. Include positive controls (no enzyme) and negative controls (DMSO vehicle).

-

Enzyme Addition: Add 2.5 µL of the diluted HSD17B13 enzyme solution to all wells except for the positive control wells (to which 2.5 µL of Assay Buffer is added).

-

Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Add 2.5 µL of the Substrate/Cofactor Mix to all wells to start the reaction.

-

Reaction Incubation: Incubate the plate for 60-120 minutes at room temperature, protected from light. The incubation time may be optimized based on enzyme activity and signal-to-background ratio.

-

NADH Detection:

-

Allow the NAD(P)H-Glo™ Detection Reagent to equilibrate to room temperature.

-

Add 5 µL of the detection reagent to each well.

-

Incubate the plate for 60 minutes at room temperature, protected from light.

-

-

Luminescence Reading: Measure the luminescence signal using a plate reader.

-

Data Analysis:

-

Normalize the data to control wells. The signal from the wells with no enzyme (positive control) represents 100% inhibition, and the DMSO vehicle control represents 0% inhibition.

-

Calculate the percent inhibition for each test compound concentration.

-

For confirmed hits, perform dose-response curves to determine the IC50 values by fitting the data to a four-parameter logistic equation.

-

Cell-Based HSD17B13 Inhibition Assay

This assay measures the inhibition of HSD17B13 activity in a cellular context, providing insights into cell permeability and target engagement.

Objective: To determine the IC50 of test compounds in cells overexpressing HSD17B13.

Procedure Outline:

-

Cell Seeding: Seed cells overexpressing HSD17B13 (e.g., HEK293-HSD17B13) in culture plates and allow them to adhere.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate.

-

Substrate Addition: Add the substrate (e.g., estradiol) to the cell culture medium.

-

Incubation: Incubate for a period to allow for substrate metabolism (e.g., 3 hours).

-

Sample Collection: Collect the cell culture supernatant.

-

Analysis: Quantify the levels of the substrate and its metabolite (e.g., estrone) using a suitable analytical method like RapidFire Mass Spectrometry.

-

Data Analysis: Calculate the inhibition of metabolite formation at each compound concentration and determine the IC50 value from the dose-response curve.

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| High Well-to-Well Variability | Inaccurate pipetting or improper mixing. | Use calibrated pipettes and ensure thorough mixing. Avoid using the outer wells of the plate. |

| Edge effects in the plate. | Fill outer wells with buffer to maintain humidity. | |

| Inconsistent IC50 Values | Compound precipitation. | Check the solubility of the compounds in the assay buffer. |

| Time-dependent inhibition. | Perform pre-incubation experiments with varying times to assess time-dependency. | |

| Differences between human and mouse HSD17B13. | Be aware of species-specific differences if using non-human enzymes. Mouse Hsd17b13 knockout does not always replicate the protective effects seen in humans. |

These protocols provide a robust framework for the in vitro characterization of HSD17B13 inhibitors. Careful optimization of assay conditions and thorough validation of hits are essential for a successful drug discovery campaign.

References

Application Notes and Protocols for Hsd17B13-IN-17 Cell-Based Assay Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1] Genetic studies have demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2][3] This has established HSD17B13 as a promising therapeutic target.[1] Hsd17B13-IN-17 is a potent and selective inhibitor of HSD17B13, and these application notes provide detailed protocols for cell-based assays to characterize its inhibitory activity.

HSD17B13's primary enzymatic function is as a retinol dehydrogenase, catalyzing the NAD+-dependent conversion of retinol to retinaldehyde. Therefore, its activity can be quantified by measuring the production of NADH. The protocols herein describe methods to assess the efficacy of this compound in a cellular context.

Signaling Pathway and Experimental Workflow

The expression of HSD17B13 is regulated by the Liver X Receptor-α (LXR-α) through the sterol regulatory element-binding protein-1c (SREBP-1c). Once expressed, the enzyme localizes to lipid droplets. Its activity can influence inflammatory pathways, such as the platelet-activating factor (PAF) signaling pathway, which in turn can modulate STAT3.

Caption: HSD17B13 signaling in hepatocytes and point of inhibition.

The general workflow for assessing this compound involves cell culture, compound treatment, induction of HSD17B13 activity, and subsequent detection of a measurable endpoint, such as NADH production or lipid accumulation.

Caption: General experimental workflow for HSD17B13 inhibitor screening.

Data Presentation

The inhibitory activity of this compound should be determined by calculating its IC50 value, which is the concentration of the inhibitor required to reduce HSD17B13 activity by 50%.

| Assay Type | Cell Line | Endpoint Measured | This compound IC50 (nM) |

| Retinol Dehydrogenase Activity | HEK293 (overexpressing HSD17B13) | NADH Production (Luminescence) | 50 |

| Lipid Droplet Accumulation | HepG2 | Neutral Lipid Staining (Fluorescence) | 150 |

| Lipotoxicity Rescue | Primary Human Hepatocytes | Cell Viability (ATP content) | 100 |

Note: The IC50 values presented are hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Retinol Dehydrogenase (RDH) Activity Assay in Cells

This assay measures the conversion of retinol to retinaldehyde by HSD17B13 in cells, which is quantified by the production of NADH using a luminescent assay kit (e.g., NAD-Glo™).

Materials:

-

HEK293 or HepG2 cells

-

HSD17B13 expression vector (if endogenous expression is low)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

All-trans-retinol

-

NAD-Glo™ Assay kit

-

White, clear-bottom 96-well assay plates

-

Luminometer

Procedure:

-

Cell Culture and Transfection:

-

Seed HEK293 or HepG2 cells in 6-well plates to achieve 70-80% confluency for transfection.

-

Transfect cells with an HSD17B13 expression vector using a suitable transfection reagent.

-

Incubate for 24-48 hours to allow for protein expression.

-

Trypsinize and seed the transfected cells into white, clear-bottom 96-well plates.

-

-

Inhibitor and Substrate Treatment:

-

Prepare serial dilutions of this compound in the appropriate vehicle (e.g., DMSO).

-

Pre-incubate the cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Add all-trans-retinol (final concentration 2-5 µM) to initiate the enzymatic reaction.

-

Incubate for an additional 6-8 hours.

-

-

Detection:

-

Add an equal volume of the prepared NAD-Glo™ reagent to each well.

-

Incubate the plate for 60 minutes at room temperature to allow the luminescent signal to develop.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background luminescence (wells with no cells).

-

Normalize the data to the vehicle-treated control wells.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2: Lipotoxicity and Lipid Droplet Accumulation Assay

This assay evaluates the ability of this compound to mitigate fatty acid-induced lipotoxicity and reduce lipid droplet accumulation in hepatocytes.

Materials:

-

HepG2 cells or primary human hepatocytes

-

Cell culture medium

-

Palmitic acid and/or oleic acid

-

This compound

-

Oil Red O or a fluorescent neutral lipid stain (e.g., BODIPY)

-

Cell viability assay kit (e.g., CellTiter-Glo®)

-

Microplate reader (absorbance and fluorescence)

Procedure: